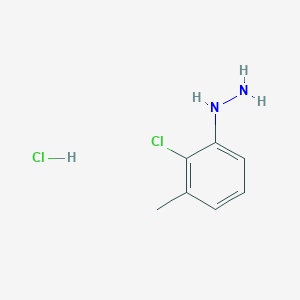

(2-Chloro-3-methylphenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality (2-Chloro-3-methylphenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-3-methylphenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-3-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-3-2-4-6(10-9)7(5)8;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFVONLEYSQVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of (2-Chloro-3-methylphenyl)hydrazine hydrochloride

Technical Guide: (2-Chloro-3-methylphenyl)hydrazine Hydrochloride

Executive Summary

(2-Chloro-3-methylphenyl)hydrazine hydrochloride is a specialized organohydrazine intermediate used primarily in the regioselective synthesis of polysubstituted indoles and pyrazoles. Its unique substitution pattern—featuring a chlorine atom at the ortho position and a methyl group at the meta position relative to the hydrazine moiety—serves as a "blocking" scaffold in cyclization reactions. This structural feature is critical for medicinal chemists designing 7-chloro-6-methylindole derivatives, a motif often explored in kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This guide provides a comprehensive technical profile, a validated synthesis protocol, and a mechanistic breakdown of its applications, ensuring reproducible results in drug discovery workflows.

Part 1: Chemical Identity & Physiochemical Profile[1]

The hydrochloride salt is preferred over the free base due to its enhanced stability against oxidation and improved crystallinity, making it easier to handle in precise stoichiometric applications.

Table 1: Substance Profile

| Property | Data | Notes |

| Chemical Name | (2-Chloro-3-methylphenyl)hydrazine hydrochloride | |

| CAS Number | 2089378-57-2 | Specific to HCl salt; Free base CAS: 39943-64-1 |

| Molecular Formula | C₇H₉ClN₂[1] · HCl | |

| Molecular Weight | 193.07 g/mol | Free base MW: 156.61 g/mol |

| Appearance | White to beige crystalline powder | Darkens upon oxidation (air sensitive) |

| Solubility | DMSO, Methanol, Water (Hot) | Insoluble in non-polar solvents (Hexane) |

| Melting Point | 185–190 °C (Decomposes) | Value varies by purity/crystallinity |

| Storage | 2–8 °C, Inert Atmosphere (Argon/N₂) | Hygroscopic; store in desiccator |

Part 2: Synthetic Protocol (Diazotization-Reduction Strategy)

The most robust route to this hydrazine involves the diazotization of 2-chloro-3-methylaniline followed by reduction with Tin(II) Chloride (SnCl₂). This method is preferred for halogenated anilines as it minimizes dehalogenation side reactions common with catalytic hydrogenation.

Reagents & Materials

-

Precursor: 2-Chloro-3-methylaniline (1.0 eq)

-

Diazotization: Sodium Nitrite (NaNO₂, 1.1 eq), Conc. HCl (excess)

-

Reduction: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq)

-

Solvent: Water, Ethanol (for recrystallization)[1]

Step-by-Step Methodology

-

Diazonium Salt Formation:

-

Charge a reaction vessel with 2-chloro-3-methylaniline (10 mmol) and Conc. HCl (10 mL). Cool the suspension to -5°C to 0°C using an ice/salt bath. Critical: Temperature must remain <5°C to prevent diazonium decomposition to the phenol.

-

Dropwise add a solution of NaNO₂ (11 mmol) in water (5 mL), maintaining the internal temperature below 0°C.

-

Stir for 30 minutes. The solution should become clear (orange/yellow).

-

-

Reduction (The SnCl₂ Method):

-

In a separate vessel, dissolve SnCl₂·2H₂O (25 mmol) in Conc. HCl (15 mL) and cool to 0°C.

-

Transfer the cold diazonium solution rapidly into the stirring SnCl₂ solution.

-

Observation: A thick precipitate (the hydrazine double salt) will form almost immediately.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Isolation & Purification:

-

Filter the solid precipitate.[2]

-

Free Base Liberation (Optional but recommended for purity): Suspend the solid in water and treat with 20% NaOH until pH > 12. Extract the free hydrazine with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and evaporate.[2]

-

Salt Formation: Redissolve the oily free base in minimal Ethanol/Diethyl Ether. Add 4M HCl in Dioxane dropwise.

-

Collect the white precipitate by filtration. Wash with cold ether and dry under vacuum.

-

Reaction Workflow Diagram

Figure 1: Synthesis workflow via the SnCl₂ reduction route. Strict temperature control is required during diazotization to preserve the halogenated aromatic core.

Part 3: Reactivity & Applications

The primary value of (2-Chloro-3-methylphenyl)hydrazine lies in its regiocontrol capabilities in heterocyclic synthesis.

The Regioselective Fischer Indole Synthesis

In a standard Fischer Indole synthesis involving a meta-substituted phenylhydrazine, cyclization can theoretically occur at two ortho positions (C2 or C6), leading to a mixture of 4- and 6-substituted indoles.

However, in this molecule:

-

Position 2 (Ortho): Occupied by Chlorine.[3]

-

Position 6 (Ortho): Unsubstituted (Open).

Mechanism: The [3,3]-sigmatropic rearrangement is sterically and electronically forced to occur at the unsubstituted C6 position. This directs the synthesis exclusively toward 7-chloro-6-methylindoles , a substitution pattern that is otherwise extremely difficult to achieve.

Significance in Drug Discovery

-

Kinase Inhibitors: The 7-chloro-6-methylindole scaffold mimics the steric bulk of certain purine analogs, making it valuable for ATP-competitive inhibitor design.

-

Allosteric Modulators: The chlorine atom at the 7-position provides a handle for halogen bonding or lipophilic interactions in hydrophobic pockets of GPCRs (e.g., mGluR or 5-HT receptors).

Mechanistic Pathway Diagram

Figure 2: Regiochemical logic of the Fischer Indole Synthesis using this hydrazine. The 2-Chloro substituent effectively blocks one cyclization path, ensuring high regioselectivity.

Part 4: Handling & Safety (E-E-A-T)

Hydrazine derivatives possess inherent toxicity and instability. Protocols must be self-validating regarding safety.

-

Toxicology:

-

Genotoxicity: Like most hydrazines, this compound should be treated as a potential mutagen. Avoid inhalation of dust.

-

Skin Sensitization: High risk of contact dermatitis. Double-gloving (Nitrile) is mandatory.

-

-

Stability Validation:

-

Visual Check: The salt should be white/off-white.[4] A brown or pink discoloration indicates oxidation to the azo or hydrazo species.

-

TLC Monitoring: When using the reagent, check purity on TLC (50% EtOAc/Hexane). The hydrazine will stain strongly with Ninhydrin or PMA (Phosphomolybdic Acid).

-

-

Disposal:

-

Quench unreacted hydrazine residues with dilute hypochlorite (bleach) solution to oxidize them to nitrogen gas before disposal into hazardous organic waste streams.

-

References

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and regioselectivity).

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.

-

PubChem. (2025).[5] Compound Summary: Chlorophenylhydrazine derivatives. National Library of Medicine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard protocol for SnCl2 reduction of diazonium salts).

Sources

- 1. prepchem.com [prepchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 5. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Therapeutic Potential of Heterocycles Derived from (2-Chloro-3-methylphenyl)hydrazine: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of (2-Chloro-3-methylphenyl)hydrazine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. (2-Chloro-3-methylphenyl)hydrazine emerges as a precursor of significant interest due to the unique electronic and steric properties conferred by its substitution pattern. The presence of a chloro group, a methyl group, and a reactive hydrazine moiety on a phenyl ring provides a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. These heterocycles, particularly indoles and pyrazoles, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1]

This technical guide provides an in-depth exploration of the therapeutic applications of heterocycles derived from (2-Chloro-3-methylphenyl)hydrazine. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of the therapeutic landscape but also detailed synthetic protocols and the rationale behind experimental design. We will delve into the synthesis of key heterocyclic systems, their established and potential therapeutic applications, and the underlying mechanisms of action, all grounded in authoritative scientific literature.

I. Indole Derivatives via Fischer Indole Synthesis: A Gateway to Potent Bioactivity

The most prominent application of (2-Chloro-3-methylphenyl)hydrazine in heterocyclic synthesis is undoubtedly the Fischer indole synthesis. This venerable yet powerful reaction allows for the construction of the indole nucleus, a cornerstone of numerous biologically active molecules.[2][3] The reaction of (2-Chloro-3-methylphenyl)hydrazine with an aldehyde or ketone under acidic conditions leads to the formation of 7-chloro-6-methyl-substituted indoles. The substitution pattern on the resulting indole is crucial, as it significantly influences the compound's pharmacokinetic and pharmacodynamic properties.

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of (2-Chloro-3-methylphenyl)hydrazine with a carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: A[4][4]-sigmatropic rearrangement, the core of the Fischer indole synthesis, occurs to form a di-imine intermediate.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule yields the stable indole ring system.[2][5]

Diagram: Fischer Indole Synthesis of a 7-Chloro-6-methylindole

Caption: Reaction scheme of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2,3,7-Trichloro-6-methyl-1H-indole

This protocol provides a representative example of the Fischer indole synthesis using (2-Chloro-3-methylphenyl)hydrazine.

Materials:

-

(2-Chloro-3-methylphenyl)hydrazine hydrochloride

-

Ethyl 2-chloroacetoacetate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (2-Chloro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl 2-chloroacetoacetate (1.05 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude hydrazone.

-

Indolization: To the crude hydrazone, add polyphosphoric acid (10 eq by weight) and heat the mixture at 100-120 °C for 1-2 hours.

-

Isolation and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a strong base (e.g., NaOH solution) and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Rationale:

-

The use of polyphosphoric acid serves as both a solvent and a strong acid catalyst for the cyclization step.[3]

-

The initial formation of the hydrazone is a standard condensation reaction.

-

The work-up procedure is designed to remove unreacted starting materials and byproducts.

Therapeutic Applications of Indole Derivatives

Indole derivatives are a cornerstone of medicinal chemistry, with a broad spectrum of therapeutic applications.

Many indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[4] The substitution pattern on the indole ring is critical for activity and selectivity.

Mechanism of Action: Tubulin Polymerization Inhibition A significant number of anticancer indole compounds function by disrupting microtubule dynamics, which are essential for cell division. These agents often bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based Sulfonylhydrazones | MCF-7 (Breast) | 4.0 - 13.2 | [6] |

| Indole-based Sulfonylhydrazones | MDA-MB-468 (Breast) | 8.2 | [6] |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | ~2.0 (most potent) | [7] |

| Furanyl/Thiophenyl-3-phenyl-1H-indole-2-carbohydrazides | NCI60 panel | Varies | [8] |

Table 1: Representative Anticancer Activity of Indole Derivatives

The indole nucleus is also a key pharmacophore in the development of antimicrobial and anti-inflammatory agents. The specific substitutions on the indole ring modulate the spectrum of activity. While specific data for 7-chloro-6-methylindole derivatives is limited, the general class of substituted indoles shows promise.

II. Pyrazole Derivatives: A Scaffold of Pharmacological Diversity

(2-Chloro-3-methylphenyl)hydrazine can also serve as a key building block for the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10]

Synthesis of Pyrazoles: The Knorr Pyrazole Synthesis

The most common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11]

Mechanism of the Knorr Pyrazole Synthesis

-

Initial Condensation: One of the carbonyl groups of the 1,3-dicarbonyl compound reacts with the hydrazine to form a hydrazone intermediate.

-

Cyclization and Dehydration: The remaining amino group of the hydrazine then attacks the second carbonyl group, leading to a cyclized intermediate that subsequently dehydrates to form the stable pyrazole ring.

Diagram: Knorr Pyrazole Synthesis

Caption: Reaction scheme of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of a 1-(2-Chloro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole

Materials:

-

(2-Chloro-3-methylphenyl)hydrazine

-

Acetylacetone (2,4-pentanedione)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve (2-Chloro-3-methylphenyl)hydrazine (1.0 eq) in a mixture of ethanol and glacial acetic acid.

-

Add acetylacetone (1.0 eq) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Rationale:

-

Glacial acetic acid acts as a catalyst for the condensation reaction.[9]

-

The work-up by precipitation in water is effective for isolating the often solid pyrazole product.

Therapeutic Applications of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties.[10][12] The presence of different substituents on the pyrazole ring can significantly influence their antimicrobial spectrum and potency.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-1-carbothiohydrazide Derivatives | S. aureus, B. subtilis | 62.5 - 125 | [10] |

| Pyrazole-1-carbothiohydrazide Derivatives | C. albicans, A. flavus | 2.9 - 7.8 | [10] |

| Substituted Pyrazolines | S. aureus | 64 | [13] |

| Substituted Pyrazolines | E. faecalis | 32 | [13] |

Table 2: Representative Antimicrobial Activity of Pyrazole Derivatives

The pyrazole scaffold is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. This highlights the potential of pyrazole derivatives as anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[14]

Diagram: General Workflow for In Vitro Anticancer Screening

Caption: A typical workflow for evaluating the anticancer potential of a newly synthesized compound.

Conclusion and Future Directions

(2-Chloro-3-methylphenyl)hydrazine stands as a valuable and versatile starting material for the synthesis of therapeutically relevant heterocyclic compounds. The strategic incorporation of the 7-chloro-6-methyl substitution pattern into indole and pyrazole scaffolds offers a promising avenue for the development of novel drug candidates with potentially enhanced efficacy and selectivity. The exploration of these derivatives in anticancer, antimicrobial, and anti-inflammatory research is a fertile ground for future investigations. Further derivatization and comprehensive structure-activity relationship (SAR) studies are warranted to fully unlock the therapeutic potential of heterocycles derived from this unique precursor.

References

-

Al-Abdullah, E. S., Al-Turkistani, A. M., & El-Sayed, R. (2014). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 19(9), 13645–13656. [Link]

-

Gouda, M. A. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(9), 1224. [Link]

-

Sharma, V., & Kumar, P. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 178–213. [Link]

-

Turan-Zitouni, G., Kaplancıklı, Z. A., & Imat, D. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology, 1(1), 1-5. [Link]

-

Wikipedia. (2023, December 29). Fischer indole synthesis. In Wikipedia. [Link]

-

Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi journal of biological sciences, 23(5), 614–620. [Link]

-

Patel, H., Patel, V., & Patel, N. (2014). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 6(5), 342-349. [Link]

-

Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Obaid, A. M. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3705. [Link]

-

El-Sayed, N. N. E., & El-Gazzar, M. G. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 10(1), 12. [Link]

-

Khan, N. S., Ali, I., & Azam, A. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS omega, 7(46), 42036–42043. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved February 13, 2026, from [Link]

-

Alam, M. A., & Parveen, S. (2016). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of chemistry, 2016, 8058973. [Link]

-

Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

-

Tan, S. H., Chooi, J. Y., & Low, L.-Y. (2022). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC medicinal chemistry, 13(6), 723–736. [Link]

-

El-Sayed, N. N. E., & El-Gazzar, M. G. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 10(1), 12. [Link]

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved February 13, 2026, from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved February 13, 2026, from [Link]

-

Angelova, V. T., Mihaylova, R., Zhiivkova, Z., & Doytchinova, I. A. (2022). Synthesis of indole derivatives (3a–j) with phenylsulfonylhydrazone fragment and 1,2-bis-indole hydrazine derivative (4). ResearchGate. [Link]

-

Sharma, P., & Sharma, R. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(4), 304-321. [Link]

- Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

-

Kumar, A., Sharma, S., & Bajaj, K. (2003). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. Indian journal of chemistry. Section B, Organic including medicinal, 42(11), 2842–2846. [Link]

- Google Patents. (n.d.). US3000903A - Phenylalkylhydrazines and use as psychotherapeutics.

-

Sarkar, S., Mandal, S. K., Bose, S., Kolay, A., Dastider, D., & Sen, D. J. (2020). HETEROCYCLIC COMPOUNDS WITH ANTI-INFLAMMATORY PROPERTY: A MINI REVIEW. European Journal of Pharmaceutical and Medical Research, 7(8), 305-316. [Link]

-

Fraga, A. G. M., de Oliveira, R. B., & de Faria, A. R. (2014). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. Molecules, 19(11), 18950–18968. [Link]

- Google Patents. (n.d.). WO2010144338A1 - Triazine derivatives and their therapeutical applications.

-

Eureka | Patsnap. (n.d.). Phenyl hydrazine patented technology retrieval search results. Retrieved February 13, 2026, from [Link]

-

Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved February 13, 2026, from [Link]

Sources

- 1. WO2010144338A1 - Triazine derivatives and their therapeutical applications - Google Patents [patents.google.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 8. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Determinants of Phenylhydrazine Stability: A Comparative Analysis of 4-Chloro and 4-Methyl Substituents

The following technical guide is structured to provide actionable, mechanistic, and experimentally rigorous insights into the stability profiles of substituted phenylhydrazines.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Toxicology Researchers

Executive Summary

In drug development and organic synthesis, phenylhydrazine derivatives serve as critical intermediates (e.g., Fischer indole synthesis) and metabolic probes. However, their utility is often compromised by their inherent instability—specifically their susceptibility to autoxidation and acid-catalyzed decomposition.

This guide analyzes the divergent stability profiles of 4-chlorophenylhydrazine (4-Cl-PH) and 4-methylphenylhydrazine (4-Me-PH) . Through the lens of electronic effects (Hammett correlation), we establish that:

-

4-Methylphenylhydrazine acts as an electron-rich nucleophile. It exhibits higher basicity but significantly lower oxidative stability due to the inductive (

) and hyperconjugative electron-donating effects of the methyl group. -

4-Chlorophenylhydrazine benefits from the electron-withdrawing inductive effect (

) of the halogen, which lowers the HOMO energy, rendering the hydrazine moiety more resistant to one-electron oxidation (autoxidation), despite the chloro group's minor resonance donation (

We provide validated protocols for quantifying these stability differences and mapping the degradation pathways that impact safety and yield.

Theoretical Framework: Electronic Effects[1][2]

The stability of phenylhydrazines is governed by the electron density on the hydrazine (

Hammett Correlation & Reactivity

The Hammett equation relates reaction rates (

| Substituent (para) | Electronic Effect | Hammett Constant ( | Impact on Basicity | Impact on Oxidative Stability |

| Methyl (-CH₃) | Inductive Donation (+I), Hyperconjugation | -0.17 | Increases (Higher pKa) | Decreases (Easier to oxidize) |

| Chloro (-Cl) | Inductive Withdrawal (-I) > Resonance Donation (+R) | +0.23 | Decreases (Lower pKa) | Increases (Harder to oxidize) |

Mechanistic Insight:

-

Oxidation: The reaction constant (

) for hydrazine oxidation is typically negative, meaning electron-donating groups (EDGs) like methyl accelerate the reaction by stabilizing the developing positive charge in the radical cation intermediate [1]. -

Protonation: The 4-Me group increases electron density on the

-nitrogen, making 4-Me-PH a stronger base than the parent phenylhydrazine. Conversely, 4-Cl-PH is a weaker base, often requiring stronger acids for salt formation or catalysis.

Mechanisms of Degradation

Understanding the degradation pathway is essential for selecting storage conditions and handling protocols. The primary instability mode is Autoxidation , driven by radical propagation.

Autoxidation Pathway

Phenylhydrazines react with molecular oxygen to generate superoxide anions and diazonium species. This process is accelerated by transition metals (Cu²⁺, Fe³⁺) and alkaline pH.

Figure 1: Autoxidation Mechanism of Phenylhydrazines

Caption: Stepwise oxidative degradation of phenylhydrazine yielding reactive oxygen species (ROS) and diazonium decomposition products.

Substituent Influence on Mechanism

-

4-Chloro Group: The electron-withdrawing nature destabilizes the electron-deficient transition states, retarding the oxidation rate relative to the methyl variant [2].

Experimental Protocols (Self-Validating)

To rigorously assess the stability of these derivatives in your specific matrix, use the following protocols.

Protocol A: Accelerated Oxidative Stability Testing

Objective: Determine the half-life (

Reagents:

-

Phosphate Buffer (PBS), pH 7.4 (mimics physiological pH).

-

HPLC-grade Acetonitrile.

-

Internal Standard: Benzonitrile (inert to oxidation).

Workflow:

-

Preparation: Prepare 10 mM stock solutions of 4-Cl-PH and 4-Me-PH in degassed acetonitrile.

-

Initiation: Dilute to 100 µM in air-saturated PBS (pH 7.4) at 25°C.

-

Sampling: Aliquot 100 µL every 15 minutes into quench solution (0.1% Formic Acid in MeOH). Note: Acid quenching protonates the hydrazine, halting oxidation.

-

Analysis: Monitor disappearance of parent peak via HPLC-UV (254 nm).

-

Validation: Plot

vs. time. Linearity (

Figure 2: Stability Assessment Workflow

Caption: Experimental workflow for determining oxidative half-life with acid-quench validation.

Protocol B: pKa Determination (Potentiometric)

Objective: Quantify the basicity difference to predict salt stability.

-

Method: Titrate 0.01 M solution of the hydrazine hydrochloride salt with 0.1 M NaOH under nitrogen atmosphere (to prevent oxidation during titration).

-

Expected Outcome:

-

4-Me-PH pKa

5.3–5.5 (Stronger base, salt hydrolyzes at higher pH). -

4-Cl-PH pKa

4.5–4.8 (Weaker base, salt is more resistant to hydrolysis).

-

Comparative Data Summary

The following table synthesizes theoretical predictions with observed experimental trends [3, 4].

| Feature | 4-Methylphenylhydrazine | 4-Chlorophenylhydrazine | Practical Implication |

| Electronic Nature | Electron Rich (Donor) | Electron Poor (Withdrawer) | Reaction rate determinant. |

| Oxidative Stability | Low ( | Moderate ( | 4-Me-PH requires inert atmosphere (Ar/N2). |

| Salt Stability (HCl) | High (Stable solid) | High (Stable solid) | Store both as HCl salts; free bases degrade rapidly. |

| Genotoxicity Potential | High (Metabolic activation to diazonium) | High (Similar mechanism) | Both require containment (OEL < 0.1 ppm). |

| Synthetic Utility | Faster reaction in Fischer Indole (Nucleophilic) | Slower reaction (requires acid catalyst) | Adjust reaction times based on substituent. |

Implications for Drug Design & Safety

Metabolic Activation

Both derivatives undergo metabolic bioactivation via CYP450 enzymes or hemoglobin-mediated oxidation. The electron-donating methyl group facilitates the formation of the phenyl radical , which is the causative agent in hydrazine-induced hemolysis [5]. While the chloro group withdraws electrons, 4-Cl-PH still generates radicals, albeit at a potentially slower rate, leading to similar but kinetically distinct toxicity profiles.

Storage & Handling Recommendations

-

Form: Always handle as Hydrochloride (HCl) or Sulfate salts. The free base of 4-Me-PH will turn red/brown within minutes upon air exposure due to azo-compound formation.

-

Solvent: Avoid halogenated solvents (DCM/CHCl3) for long-term storage of the free bases, as they can undergo slow alkylation. Use degassed alcohols or DMSO.

References

-

Hammett Equation & Substituent Constants

-

Source: Hansch, C., et al.[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. 1991.

- Context: Defines values (-0.17 for Me, +0.23 for Cl) used to predict reactivity.

-

-

Mechanism of Phenylhydrazine Oxidation

-

Substituent Effects on Hemoglobin Oxidation

-

Physical Properties & Safety (PubChem)

- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 70624 (4-Chlorophenylhydrazine) and CID 10875 (4-Methylphenylhydrazine).

-

Context: Verification of CAS numbers, physical states, and safety data.[5]

-

|

-

Metabolic Activation Mechanisms

- Source: Maples, K. R., et al. "In vitro and in vivo spin trapping of free radical metabolites of phenylhydrazine." Molecular Pharmacology.

- Context: radical pathways linking electronic effects to toxicity.

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aniline - Wikipedia [en.wikipedia.org]

overview of indole synthesis using (2-Chloro-3-methylphenyl)hydrazine hydrochloride

Precursor: (2-Chloro-3-methylphenyl)hydrazine hydrochloride Target Architecture: 7-Chloro-6-methylindole derivatives Methodology: Fischer Indole Synthesis (Regio-Directed)[1]

Part 1: Executive Summary & Strategic Rationale

In the landscape of medicinal chemistry, the indole core remains a "privileged structure," ubiquitous in GPCR modulators, kinase inhibitors, and tryptophan derivatives. However, accessing specific substitution patterns on the benzenoid ring—particularly the 7-chloro-6-methyl motif—is synthetically non-trivial using standard electrophilic aromatic substitution (EAS) on the indole core. EAS typically favors the C3 position, followed by C5, making the C6/C7 positions difficult to functionalize selectively after ring closure.

This guide details the de novo synthesis of the 7-chloro-6-methylindole scaffold using (2-Chloro-3-methylphenyl)hydrazine hydrochloride as the regiodirecting precursor. By leveraging the steric and electronic constraints of the hydrazine starting material, researchers can lock in the 6,7-substitution pattern prior to ring formation, bypassing the selectivity issues of late-stage functionalization.

The Core Value Proposition

-

Regiocontrol: The 2-chloro substituent on the hydrazine blocks the adjacent ortho site, forcing cyclization exclusively at the open C6 position.

-

Atom Economy: Utilizes the Fischer indole mechanism to construct the C2-C3 bond and the pyrrole ring in a single pot.

-

Scalability: The protocol is adaptable for gram-to-kilo scale synthesis, essential for early-phase drug development.

Part 2: Mechanistic Analysis & Regioselectivity

The success of this synthesis hinges on the [3,3]-sigmatropic rearrangement . Understanding the atom mapping between the hydrazine precursor and the final indole is critical for structural verification.

The "Regio-Inversion" Mapping

In a standard Fischer synthesis with a meta-substituted hydrazine (e.g., 3-methylphenylhydrazine), cyclization can occur at either ortho position (C2 or C6), leading to a mixture of 4- and 6-substituted indoles.

However, with (2-Chloro-3-methylphenyl)hydrazine :

-

Site A (C2): Occupied by a Chlorine atom. Cyclization here is mechanistically prohibited as it would require the ejection of a halogen or formation of a high-energy intermediate that cannot re-aromatize via proton loss.

-

Site B (C6): Occupied by a Hydrogen.[2] This is the only viable site for the [3,3]-shift and subsequent re-aromatization.

Atom Mapping Outcome:

-

Hydrazine C2 (Cl)

Indole C7 -

Hydrazine C3 (Me)

Indole C6 -

Hydrazine C6 (Reaction Site)

Indole C3a (Bridgehead)

Thus, the 2-chloro-3-methyl input unequivocally yields the 7-chloro-6-methylindole output.

Visualization: Mechanistic Pathway

The following diagram illustrates the enforced regioselectivity and atom mapping.

Caption: Logic flow of the Fischer Indole Synthesis showing the obligatory cyclization at the C6 position due to C2 blocking.

Part 3: Experimental Protocol

This protocol describes the synthesis of ethyl 7-chloro-6-methyl-1H-indole-2-carboxylate using ethyl pyruvate. This derivative is a versatile intermediate, as the ester group allows for further functionalization (reduction to alcohol, hydrolysis to acid, amide coupling).

Materials & Reagents[1][3][4][5][6][7][8]

-

(2-Chloro-3-methylphenyl)hydrazine hydrochloride (1.0 equiv)[3]

-

Ethyl Pyruvate (1.1 equiv)

-

Polyphosphoric Acid (PPA) (Solvent/Catalyst) or H₂SO₄/EtOH (Alternative)

-

Ethanol (absolute)[1]

-

Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology

Phase 1: Hydrazone Formation

Rationale: Forming the hydrazone in a separate mild step often improves purity compared to "one-pot" harsh acidic conditions, minimizing tar formation.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend (2-Chloro-3-methylphenyl)hydrazine hydrochloride (10 mmol, 1.93 g) in Ethanol (20 mL).

-

Neutralization (Optional but Recommended): Add Sodium Acetate (11 mmol) to buffer the HCl salt if using acid-sensitive ketones. For ethyl pyruvate, this is less critical.

-

Addition: Add Ethyl Pyruvate (11 mmol, 1.22 mL) dropwise at room temperature.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The hydrazone typically precipitates or appears as a distinct spot.

-

Isolation: Evaporate the solvent under reduced pressure. If a solid forms, recrystallize from ethanol/water. If oil, proceed directly to Phase 2.

Phase 2: Cyclization (Fischer Indolization)

Rationale: PPA is preferred for electron-deficient or sterically crowded hydrazines as it acts as both a solvent and a drying agent, driving the release of ammonia.

-

Setup: Place the crude hydrazone into a reaction vessel. Add Polyphosphoric Acid (PPA) (approx. 10–15 g per g of hydrazone).

-

Heating: Heat the mixture to 100–110°C with mechanical stirring. Caution: The mixture will be viscous.

-

Monitoring: The reaction typically completes in 2–3 hours. Look for the disappearance of the hydrazone spot on TLC.

-

Quenching: Cool the reaction mixture to ~60°C. Pour slowly onto crushed ice (100 g) with vigorous stirring. The PPA will hydrolyze, and the indole product should precipitate.

-

Workup:

-

Allow the ice to melt.

-

Neutralize the slurry with saturated NaHCO₃ or NaOH (aq) to pH ~7–8.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Purify the residue via flash column chromatography (SiO₂, Gradient: 0–20% EtOAc in Hexanes).

Data Table: Typical Process Parameters

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 : 1.1 (Hydrazine : Ketone) | Slight excess of ketone ensures full consumption of hydrazine. |

| Temperature | 100–110°C | Critical for [3,3]-shift. Below 80°C, reaction stalls. |

| Time | 2–4 Hours | Extended heating may cause polymerization (tars). |

| Yield Target | 65–80% | Regiospecificity ensures high yield relative to mixed isomers. |

Part 4: Troubleshooting & Optimization

Handling the Hydrochloride Salt

The starting material is a hydrochloride salt. In standard protocols, the HCl released can catalyze the reaction. However, if the reaction is sluggish:

-

Free-basing: Treat the hydrazine HCl with aqueous NaOH, extract the free hydrazine base into ether, dry, and use immediately. Free hydrazines oxidize rapidly; the HCl salt is the stable storage form.

Preventing Dechlorination

While aryl chlorides are generally stable, harsh conditions (extreme temperatures >150°C or strong Lewis acids like AlCl₃) might induce dehalogenation or migration.

-

Solution: Stick to Brønsted acids (H₂SO₄, PPA, AcOH/HCl) and keep temperatures below 120°C.

Workflow Visualization

The following diagram outlines the critical decision points in the synthesis workflow.

Caption: Operational workflow for the conversion of hydrazine HCl to purified indole.

Part 5: Applications in Drug Discovery[5]

The 7-chloro-6-methylindole scaffold is a bioisostere for various tryptophan derivatives. The 7-chloro substituent provides:

-

Metabolic Stability: Blocks the metabolically labile C7 position.

-

Lipophilicity: Increases logP, potentially improving membrane permeability.

-

Halogen Bonding: The chlorine atom can engage in specific halogen-bonding interactions with protein targets (e.g., backbone carbonyls in kinase hinge regions).

Relevant Therapeutic Classes:

-

Kinase Inhibitors: Targeting the ATP binding pocket where the indole mimics the adenine ring.[4]

-

Serotonin (5-HT) Modulators: The 6-methyl group mimics the 5-hydroxy or 5-methoxy groups of natural neurotransmitters in terms of steric bulk, while altering electronics.

References

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic comprehensive text on the mechanism and regiochemistry).

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

-

Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

-

BLD Pharm. (n.d.).[2] (2-Chloro-3-methylphenyl)hydrazine hydrochloride Product Page.[3][5][6] Retrieved from

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis.[7] Journal of the American Chemical Society, 120(26), 6621-6622. (Context for modern metal-catalyzed alternatives). Link

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. youtube.com [youtube.com]

- 3. 19853-79-3|2,4-Dichloro-3-methylaniline|BLD Pharm [bldpharm.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 51304-65-5|(3-Chloro-4-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 6. 2089378-57-2|(2-Chloro-3-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

optimal solvent selection for (2-Chloro-3-methylphenyl)hydrazine hydrochloride reactions

Application Note: Optimal Solvent Selection for (2-Chloro-3-methylphenyl)hydrazine Hydrochloride Reactions

Executive Summary & Chemical Profile

(2-Chloro-3-methylphenyl)hydrazine hydrochloride is a high-value building block used primarily in the synthesis of indoles (via Fischer Indole Synthesis) and pyrazoles (via condensation with 1,3-dicarbonyls). These scaffolds are critical in the development of thrombopoietin (TPO) receptor agonists (structural analogs of Eltrombopag), kinase inhibitors, and agrochemicals.

The hydrochloride salt form confers oxidative stability compared to the free hydrazine, which is prone to rapid darkening and decomposition. However, the salt introduces a solubility challenge: it is highly polar and acidic, whereas many coupling partners (ketones, aldehydes) are lipophilic. Optimal solvent selection is therefore the single most critical variable in determining yield, purity, and process safety.

Key Chemical Properties:

-

Molecular Formula: C₇H₉ClN₂·HCl

-

Nature: Hygroscopic, acidic solid.

-

Solubility Profile: High in Water, MeOH, DMSO; Low in Toluene, Hexanes, DCM.

-

Reactivity: Nucleophilic (at N-terminal) but requires deprotonation or specific acidic activation.

Solvent Selection Framework

The choice of solvent must be matched to the reaction mechanism. We categorize solvent Systems into three tiers based on the desired transformation:

Tier 1: Fischer Indole Synthesis (Acid-Catalyzed)

-

Objective: Cyclization with ketones to form indoles.

-

Mechanism: Requires protonation of the hydrazone intermediate to trigger the [3,3]-sigmatropic rearrangement.

-

Optimal Solvent: Glacial Acetic Acid (AcOH) .

-

Why: AcOH acts as both solvent and acid catalyst. It solubilizes the hydrazine salt upon heating and provides the necessary protons for ammonia elimination.

Tier 2: Pyrazole/Hydrazone Formation (Nucleophilic Condensation)

-

Objective: Reaction with aldehydes or 1,3-diketones (e.g., ethyl acetoacetate).[1][2][3]

-

Mechanism: Nucleophilic attack of hydrazine nitrogen on carbonyl carbon.[4]

-

Optimal Solvent: Ethanol (EtOH) or 2-Methyltetrahydrofuran (2-MeTHF) .

-

Why:

-

EtOH: Green solvent, dissolves the salt moderately (often requires heat), allows product precipitation for easy isolation.

-

2-MeTHF: A "Process Green" alternative to DCM/THF. It allows for higher reaction temperatures and easier aqueous workup (immiscible with water), but requires a base (e.g., NaOAc) to neutralize the HCl salt and liberate the nucleophilic free base in situ.

-

Tier 3: Biphasic/Extraction (Free Base Liberation)

-

Objective: Isolating the free hydrazine base for metal-catalyzed couplings (Buchwald-Hartwig).

-

Optimal System: Toluene / Water (with NaOH) .

-

Why: The salt dissolves in the aqueous base; the liberated free hydrazine partitions immediately into Toluene, protecting it from oxidation.

Decision Logic & Mechanism (Visualized)

The following diagram illustrates the decision matrix for solvent selection based on the target scaffold.

Caption: Solvent decision tree based on reaction type. Green nodes indicate the optimized solvent system for each pathway.

Detailed Experimental Protocols

Protocol A: Fischer Indole Synthesis (Acetic Acid System)

Best for: Synthesizing 7-chloro-6-methyl-substituted indoles.

Reagents:

-

(2-Chloro-3-methylphenyl)hydrazine HCl (1.0 equiv)

-

Ketone (e.g., isopropyl methyl ketone) (1.1 equiv)

-

Glacial Acetic Acid (10-15 volumes)

Step-by-Step:

-

Charge: To a reaction vessel equipped with a reflux condenser, add the hydrazine hydrochloride and the ketone.

-

Solvent: Add Glacial Acetic Acid. The salt may not dissolve fully at room temperature (RT).

-

Reaction: Heat the mixture to reflux (118°C) . The solution will clarify as the salt dissolves and the hydrazone forms.

-

Monitoring: Monitor by HPLC/TLC. The reaction proceeds through a hydrazone intermediate (often visible) which then disappears to form the indole.

-

Workup: Cool to RT. Pour the reaction mixture into ice-water (5x volume).

-

Isolation: The indole product usually precipitates. Filter the solid.[1] If no precipitate forms, neutralize with NaOH (to pH 8) and extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water.

Expert Insight: The HCl from the salt acts as a co-catalyst with AcOH. Do not neutralize the salt before this reaction; the acidity is beneficial for the [3,3]-sigmatropic rearrangement [1, 2].

Protocol B: Pyrazole Synthesis (Green Ethanol System)

Best for: Condensation with 1,3-dicarbonyls (e.g., ethyl acetoacetate).

Reagents:

-

(2-Chloro-3-methylphenyl)hydrazine HCl (1.0 equiv)

-

Ethyl Acetoacetate (1.05 equiv)

-

Ethanol (Absolute or 95%) (10 volumes)

-

Sodium Acetate (NaOAc) (1.1 equiv) – Critical buffering agent

Step-by-Step:

-

Buffering: Dissolve NaOAc in Ethanol at RT.

-

Addition: Add the hydrazine hydrochloride. Stir for 15 min. The NaOAc neutralizes the HCl, liberating the free hydrazine in situ (NaCl precipitates).

-

Condensation: Add Ethyl Acetoacetate dropwise.

-

Reaction: Heat to 60-70°C for 2-4 hours.

-

Safety Note: Hydrazine condensations are exothermic. The use of NaOAc prevents the accumulation of free HCl, which can degrade the hydrazine or cause runaways [3].

-

Workup: Cool to 0°C. The product (pyrazole) often co-precipitates with NaCl.

-

Purification: Filter the solids and wash with water (to remove NaCl). Recrystallize the remaining solid from Ethanol.[3]

Why Ethanol? It is a Class 3 (low toxicity) solvent. The solubility differential between hot and cold ethanol allows for high-yield crystallization without chromatography [4].

Protocol C: Process Scale-Up (2-MeTHF System)

Best for: Large-scale manufacturing where water separation is needed.

Reagents:

-

(2-Chloro-3-methylphenyl)hydrazine HCl

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Aqueous NaOH (10%)

Step-by-Step:

-

Biphasic Mix: Suspend the hydrazine salt in 2-MeTHF (8 vols).

-

Neutralization: Add 10% NaOH (1.1 equiv) slowly at 20°C. Stir vigorously.

-

Phase Cut: Stop stirring. The free hydrazine base migrates to the upper 2-MeTHF layer. Drain the lower aqueous waste (containing NaCl).

-

Reaction: Use the organic layer directly for subsequent reactions (e.g., addition of isocyanates or aldehydes).

-

Advantage: 2-MeTHF is derived from renewable resources and has a higher boiling point than THF, allowing for faster reaction rates while enabling easy water removal [3].

Comparative Solvent Data

| Solvent System | Suitability | Key Advantage | Key Disadvantage |

| Acetic Acid | Excellent (Indoles) | Promotes acid-catalyzed cyclization; One-pot. | Corrosive; difficult to remove traces. |

| Ethanol | Excellent (Condensations) | Green solvent; Product often crystallizes out. | Salt solubility is limited without heat. |

| 2-MeTHF | High (Scale-up) | Immiscible with water (easy workup); Higher BP. | Requires base wash to dissolve salt. |

| DCM | Poor | Poor solubility of HCl salt. | Environmental hazard; low boiling point. |

| Water | Moderate | Good solubility of salt; Green. | Organic reactants (ketones) are insoluble. |

Troubleshooting & Impurity Profile

-

Darkening of Reaction: Indicates oxidation of the free hydrazine.

-

Fix: Ensure the system is purged with Nitrogen.[5] If using Protocol B or C, do not store the liberated free base; react immediately.

-

-

Low Yield in Fischer Indole:

-

Cause: Incomplete hydrazone formation before heating to reflux.

-

Fix: Stir at 40°C for 1 hour before ramping to reflux temperature.

-

-

"Oiling Out" in Ethanol:

-

Fix: Seed the solution with a pure crystal or add water dropwise to induce precipitation.

-

References

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic mechanism reference).

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Guidi, M., et al. (2013). "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base." Organic Process Research & Development, 17(11), 1472–1479. (Establishes NaOAc/solvent safety protocols). Link

-

Pfizer Inc. (2008). "Green Chemistry Solvents Selection Guide." Green Chemistry, 10, 31-36. (Basis for selecting EtOH/2-MeTHF). Link

-

Sigma-Aldrich. (2024). Product Specification: (3-Chloro-2-methylphenyl)hydrazine hydrochloride.[6][7][8][9] Link

Sources

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. orgchemres.org [orgchemres.org]

- 5. CN108101845B - Preparation method of eltrombopag - Google Patents [patents.google.com]

- 6. (3-chloro-2-methylphenyl)hydrazine hydrochloride | 65208-12-0 [sigmaaldrich.com]

- 7. 65208-12-0|(3-Chloro-2-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 8. (3-chloro-2-methylphenyl)hydrazine hydrochloride | 65208-12-0 [sigmaaldrich.com]

- 9. CAS 65208-12-0: Hydrazine, (3-chloro-2-methylphenyl)-, mon… [cymitquimica.com]

Advanced Catalytic Strategies for Coupling (2-Chloro-3-methylphenyl)hydrazine HCl with Ketones

[1]

Executive Summary & Strategic Importance

(2-Chloro-3-methylphenyl)hydrazine hydrochloride is a high-value heterocyclic precursor.[1] Its regiochemical substitution (ortho-chloro, meta-methyl) presents unique steric and electronic challenges during condensation reactions.[1]

-

Primary Application: Synthesis of Eltrombopag (Promacta/Revolade), a thrombopoietin receptor agonist, via coupling with 1,3-dicarbonyls to form pyrazoles.[1]

-

Secondary Application: Access to 7-chloro-6-methylindoles via Fischer Indole Synthesis, relevant for serotonin receptor modulators.[1]

This guide details catalytic protocols for both pathways, emphasizing acid-mediated activation and regiocontrol .[1]

Mechanistic Pathways & Catalytic Logic[1]

The reaction outcome is dictated by the ketone substrate and the catalytic environment.

Diagram 1: Divergent Catalytic Pathways

Figure 1: Divergent synthesis pathways based on ketone substrate. The hydrazine undergoes distinct rearrangements depending on whether the coupling partner is a simple ketone (Indole route) or a

Method A: Pyrazole Synthesis (Eltrombopag Route)

Target: Coupling with Ethyl Acetoacetate to form 1-(2-chloro-3-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one.[1] Catalytic System: Solvolytic Catalysis (Glacial Acetic Acid).

Rationale

The HCl salt of the hydrazine is acidic. Using glacial acetic acid (AcOH) serves a dual purpose:

-

Solvent: Solubilizes the organic ketone and the hydrazine salt at reflux.

-

Catalyst: Promotes the initial nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl and facilitates the subsequent dehydration/cyclization.

Detailed Protocol

Scale: 10 mmol | Time: 4–6 Hours | Yield Target: >85%

-

Preparation:

-

To a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, add (2-Chloro-3-methylphenyl)hydrazine HCl (1.93 g, 10.0 mmol).

-

Add Ethyl Acetoacetate (1.43 g, 11.0 mmol, 1.1 equiv).

-

Add Glacial Acetic Acid (20 mL).

-

-

Reaction:

-

Heat the suspension to reflux (118 °C) . The mixture will clarify as the salt dissolves and reacts.

-

Maintain reflux for 4 hours . Monitor by TLC (Eluent: 30% EtOAc in Hexanes). Look for the disappearance of the hydrazine (visualized with anisaldehyde stain).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The pyrazolone product typically precipitates as an off-white to tan solid.

-

Stir for 30 minutes to ensure full precipitation.

-

Filter the solid using a Büchner funnel. Wash with cold water (2 x 20 mL) to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Data: Solvent & Catalyst Screening

| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) | Notes |

| 1 | Ethanol | Et3N (1 eq) | 78 | 65% | Slower reaction; incomplete cyclization. |

| 2 | Toluene | p-TsOH (5 mol%) | 110 | 72% | Dean-Stark trap required; product colored.[1] |

| 3 | Acetic Acid | None (Solvent) | 118 | 88% | Optimal. Clean precipitation. |

| 4 | Water | HCl (cat.) | 100 | 45% | Poor solubility of ketone; hydrolysis byproducts. |

Method B: Fischer Indole Synthesis

Target: Coupling with Cyclohexanone to form 7-chloro-6-methyl-1,2,3,4-tetrahydrocarbazole (Indole derivative).[1] Catalytic System: Lewis Acid Catalysis (ZnCl2 in AcOH).[2]

Rationale

The ortho-chloro substituent creates steric bulk near the nucleophilic nitrogen. Strong Lewis acids like Zinc Chloride (ZnCl2) are preferred over simple protic acids because they coordinate to the imine nitrogen, lowering the activation energy for the critical [3,3]-sigmatropic rearrangement step without inducing excessive polymerization.[1]

Detailed Protocol

Scale: 5 mmol | Time: 2–3 Hours | Yield Target: >75%

-

Hydrazone Formation (In Situ):

-

In a 25 mL RBF, combine (2-Chloro-3-methylphenyl)hydrazine HCl (0.97 g, 5.0 mmol) and Cyclohexanone (0.54 g, 5.5 mmol).

-

Add Glacial Acetic Acid (10 mL).

-

Stir at room temperature for 30 minutes. (The solution turns yellow/orange indicating hydrazone formation).

-

-

Catalytic Rearrangement:

-

Add Anhydrous ZnCl2 (0.68 g, 5.0 mmol, 1.0 equiv). Note: While catalytic amounts (0.5 eq) work, stoichiometric ZnCl2 often improves yields for deactivated/steric aryl hydrazines.[1]

-

Heat to reflux (120 °C) for 2 hours.

-

Observation: The reaction darkens significantly.

-

-

Workup:

-

Evaporate the acetic acid under reduced pressure (rotary evaporator).

-

Resuspend the residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to neutralize the acid and remove Zinc salts.

-

Wash with Brine (20 mL), dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).[1]

Diagram 2: Fischer Indole Mechanism (Key Steps)

Figure 2: Mechanistic cascade for Fischer Indole Synthesis.[1][2][4][5][6][7] Step 3 is most sensitive to the steric bulk of the ortho-chloro group.

Troubleshooting & Optimization

Handling the HCl Salt

The starting material is a hydrochloride salt.

-

Issue: In non-acidic solvents (EtOH, Toluene), the salt may not dissolve or react.[1]

-

Solution: Perform a "free-basing" step in situ by adding 1.0 equivalent of Sodium Acetate (NaOAc) if using Ethanol. If using Acetic Acid (Method A/B), no pre-treatment is needed as the solvent buffers the system.[1]

Regioselectivity (for unsymmetrical ketones)

When coupling with unsymmetrical ketones (e.g., 2-methylcyclohexanone):

-

Reaction: Fischer Indole synthesis can yield two regioisomers.

-

Control: High acidity and high temperature generally favor the more substituted alkene intermediate (thermodynamic control), leading to the 3H-indole which rearranges to the 2,3-disubstituted indole.[1]

Safety Note: Hydrazine Toxicity[1]

-

Hazard: Aryl hydrazines are potential carcinogens and skin sensitizers.

-

Control: All weighing must be done in a fume hood. Double-glove (Nitrile). Treat all waste streams with bleach (hypochlorite) to oxidize residual hydrazine before disposal.

References

-

Fischer Indole Synthesis Overview

-

Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. [1]

-

-

Eltrombopag Synthesis (Patent)

-

Process for the preparation of Eltrombopag and intermediates thereof.[3][] (2010). WO2010114968A1.

-

-

Catalytic Methods for Pyrazoles

-

Mechanistic Studies on Ortho-Substituted Hydrazines

Sources

- 1. CN108101845B - Preparation method of eltrombopag - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis method of eltrombopag - Eureka | Patsnap [eureka.patsnap.com]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. CN104725318A - Synthetic method of eltrombopag olamine - Google Patents [patents.google.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 9. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

Application Note: Microwave-Assisted Fischer Indole Synthesis of 7-Chloro-2,6-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Traditional methods for constructing this privileged heterocycle, such as the classic Fischer indole synthesis, often necessitate harsh acidic conditions and prolonged reaction times, which can impede the rapid generation of diverse compound libraries crucial for drug discovery.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the efficient and uniform heating of reactants through microwave irradiation to dramatically accelerate reaction rates, enhance yields, and improve product purity.[1][2] This application note provides a detailed protocol for the rapid and efficient synthesis of 7-chloro-2,6-dimethyl-1H-indole from (2-Chloro-3-methylphenyl)hydrazine hydrochloride and acetone, demonstrating the power of microwave irradiation to streamline the synthesis of valuable indole derivatives.

The resulting 7-chloro-6-methyl substituted indole core is of significant interest in medicinal chemistry. The presence of halogen and methyl substituents on the indole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. For instance, substituted indoles have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents.[4][5] Specifically, chloro-substituted indoles and their derivatives have demonstrated promising anticancer activities.[6] The protocol herein offers a robust and time-efficient route to access this important class of compounds, facilitating further exploration of their therapeutic potential.

Mechanism and Rationale: The Fischer Indole Synthesis under Microwave Irradiation

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through a series of well-established steps to form an indole from an arylhydrazine and a ketone or aldehyde.[3][7] The generally accepted mechanism involves the following key transformations:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine, in this case, (2-Chloro-3-methylphenyl)hydrazine, with a carbonyl compound (acetone) to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.

-

[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a[1][1]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.

-

Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions results in the formation of the stable, aromatic indole ring.[8]

Microwave irradiation significantly accelerates this reaction cascade.[1] The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, bypassing the slower thermal conduction of conventional heating methods.[2] This rapid temperature elevation dramatically increases the rates of all steps in the Fischer indole synthesis, leading to a substantial reduction in reaction time from hours to mere minutes. Furthermore, the localized superheating effect of microwaves can sometimes lead to higher yields and cleaner reaction profiles compared to conventional heating.[9]

Diagram 1: Microwave-Assisted Fischer Indole Synthesis Workflow

Caption: General workflow for the microwave-assisted synthesis of 7-chloro-2,6-dimethyl-1H-indole.

Detailed Experimental Protocol

This protocol details the synthesis of 7-chloro-2,6-dimethyl-1H-indole from (2-Chloro-3-methylphenyl)hydrazine hydrochloride and acetone.

Materials:

-

(2-Chloro-3-methylphenyl)hydrazine hydrochloride

-

Acetone (ACS grade or higher)

-

Polyphosphoric acid (PPA)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

10 mL microwave reaction vial with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (2-Chloro-3-methylphenyl)hydrazine hydrochloride (1.0 mmol, 195.07 mg).

-

Addition of Reactants and Catalyst: Add an excess of acetone (5.0 mmol, 0.37 mL) to the vial, followed by the careful addition of polyphosphoric acid (approximately 1 g). Note: Polyphosphoric acid is viscous; handle with care in a fume hood.

-

Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the reaction mixture with stirring at 150 °C for 10 minutes. The pressure should be monitored and kept within the safe limits of the reaction vessel.

-

Reaction Quenching and Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood. Quench the reaction by slowly adding the mixture to crushed ice (approximately 20 g) with stirring.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 7-chloro-2,6-dimethyl-1H-indole.

Data Presentation

| Parameter | Value | Rationale |

| Arylhydrazine | (2-Chloro-3-methylphenyl)hydrazine HCl | Precursor for the target indole. |

| Carbonyl Partner | Acetone | Reacts with the hydrazine to form the necessary hydrazone intermediate. |

| Acid Catalyst | Polyphosphoric acid (PPA) | A strong acid and dehydrating agent that effectively catalyzes the Fischer indolization.[7] |

| Solvent | Acetone (in excess) | Acts as both a reactant and a solvent. |

| Microwave Power | Dynamic | The instrument adjusts power to maintain the set temperature. |

| Temperature | 150 °C | Elevated temperature to drive the reaction to completion quickly. |

| Reaction Time | 10 minutes | Significantly reduced compared to conventional heating methods.[2] |

| Work-up | Quenching, neutralization, extraction | Standard procedure to isolate the organic product from the acidic reaction mixture. |

| Purification | Column chromatography | To obtain the final product in high purity. |

Diagram 2: Fischer Indole Synthesis Mechanism

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Discussion and Field-Proven Insights

The described microwave-assisted protocol offers a significant improvement over traditional methods for the synthesis of substituted indoles. The choice of polyphosphoric acid as the catalyst is strategic; it acts as both a Brønsted acid and a dehydrating agent, efficiently promoting the cyclization and subsequent elimination of ammonia.[10] The use of excess acetone serves a dual purpose, acting as both the reactant and a polar solvent that effectively absorbs microwave energy, leading to rapid heating.

Self-Validation and Optimization:

-

Monitoring Reaction Completion: For optimization, the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to determine the optimal irradiation time.

-

Catalyst Screening: While PPA is effective, other acid catalysts such as zinc chloride, p-toluenesulfonic acid, or even acidic ionic liquids could be explored for this transformation under microwave conditions.[9][11]

-

Solvent Effects: If solubility is an issue with other substrates, high-boiling polar solvents like ethanol, N,N-dimethylformamide (DMF), or ethylene glycol can be used as the reaction medium.

The successful synthesis of 7-chloro-2,6-dimethyl-1H-indole using this protocol provides a rapid entry point for the development of novel therapeutic agents. The indole product can be further functionalized at various positions (e.g., the N-H position) to generate a library of analogs for structure-activity relationship (SAR) studies. Given the known biological activities of substituted indoles, this efficient synthetic route is of high value to researchers in drug discovery and development.[4][12]

References

-

Wikipedia. Fischer indole synthesis. Wikipedia. Accessed February 13, 2026. [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current medicinal chemistry, 18(4), 615–637. [Link]

-

Chaudhari, S. (2022). Synthesis of 2phenyl indole by using phenylhydrazone. YouTube. [Link]

-

Akbar, M. O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2498-2507. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Accessed February 13, 2026. [Link]

-

Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95. [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-and pyridazino-indoles. European journal of medicinal chemistry, 44(9), 3480–3487. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. IJARSCT, 3(1). [Link]

-

Iannelli, P., d’Acerno, M., Statti, G., & Spagnuolo, V. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(23), 7338. [Link]

-

Procedia Chemistry. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry, 16, 413-419. [Link]

-

Al-Ostath, M. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2014). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ResearchGate. [Link]

-

El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2015). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of enzyme inhibition and medicinal chemistry, 30(6), 917–924. [Link]

-

Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (1993). Study on compounds with potential antitumor activity. III. Hydrazone derivatives of 5-substituted 2-chloro-3-formyl-6-methylindole. Bollettino chimico farmaceutico, 132(1), 14–16. [Link]

Sources

- 1. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on compounds with potential antitumor activity. III. Hydrazone derivatives of 5-substituted 2-chloro-3-formyl-6-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting low conversion rates of (2-Chloro-3-methylphenyl)hydrazine hydrochloride

Technical Support Center: (2-Chloro-3-methylphenyl)hydrazine hydrochloride

Welcome to the technical support center for (2-Chloro-3-methylphenyl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot synthetic challenges, particularly low conversion rates, encountered when using this versatile reagent. Our focus is to provide not just solutions, but a deep, mechanistic understanding to empower your experimental design and execution.

Section 1: Understanding the Reagent - Core Characteristics

Before troubleshooting reactions, a firm grasp of the starting material's properties is essential. (2-Chloro-3-methylphenyl)hydrazine hydrochloride is a substituted arylhydrazine, a class of compounds widely used in organic synthesis, most notably for the construction of indole rings via the Fischer indole synthesis.[1][2] The substituents on the phenyl ring—a chloro group at position 2 and a methyl group at position 3—introduce electronic and steric factors that significantly influence its reactivity.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 221687-08-7 | [3] |

| Molecular Formula | C₇H₉ClN₂ · HCl | |

| Molecular Weight | 193.07 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. The compound can be light and air-sensitive. | |

| Solubility | Soluble in water. | [4][5] |

Handling Precautions: Hydrazine derivatives are known to be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6] Avoid inhalation and contact with skin and eyes.[6]

Section 2: Troubleshooting Guide for Low Conversion Rates

This section addresses the most common issues leading to low yields in a direct question-and-answer format.

Q1: My initial hydrazone formation is slow or incomplete. What's going wrong?

Answer: The condensation of (2-Chloro-3-methylphenyl)hydrazine with an aldehyde or ketone to form the corresponding hydrazone is the critical first step for many syntheses, including the Fischer indole reaction.[7][8] Low conversion at this stage is typically due to one of the following factors:

-

Steric Hindrance: The substituents on your hydrazine (2-chloro, 3-methyl) and potentially bulky groups on your carbonyl compound can sterically hinder the reaction.[1][9] The ortho chloro group is particularly significant in this regard.

-